4-Ethyl-N-Fmoc-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

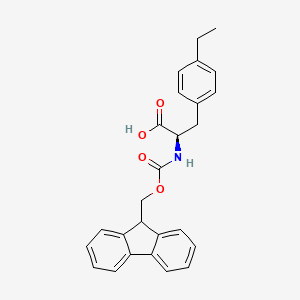

4-Ethyl-N-Fmoc-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid. This protecting group is commonly used in peptide synthesis to protect the amine group from unwanted reactions during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N-Fmoc-D-phenylalanine typically involves the following steps:

Protection of the Amine Group: The amine group of D-phenylalanine is protected using the Fmoc group.

Introduction of the Ethyl Group: The ethyl group is introduced to the phenyl ring of the protected amino acid through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Ethyl-N-Fmoc-D-phenylalanine undergoes several types of chemical reactions, including:

Substitution: The ethyl group on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Substitution: Strong bases like sodium hydride and electrophiles such as ethyl iodide are used for substitution reactions.

Major Products Formed

Aplicaciones Científicas De Investigación

4-Ethyl-N-Fmoc-D-phenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs.

Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.

Industrial Applications: The compound is used in the production of peptide-based materials and hydrogels.

Mecanismo De Acción

The mechanism of action of 4-Ethyl-N-Fmoc-D-phenylalanine involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The ethyl group on the phenyl ring can participate in various chemical reactions, adding versatility to the compound .

Comparación Con Compuestos Similares

Similar Compounds

N-Fmoc-D-phenylalanine: Similar to 4-Ethyl-N-Fmoc-D-phenylalanine but lacks the ethyl group on the phenyl ring.

N-Fmoc-L-phenylalanine: The L-isomer of phenylalanine with an Fmoc protecting group.

N-Fmoc-4-methyl-L-phenylalanine: Similar to this compound but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to the presence of the ethyl group on the phenyl ring, which can participate in additional chemical reactions compared to its non-ethylated counterparts. This adds versatility to its use in peptide synthesis and other applications .

Actividad Biológica

4-Ethyl-N-Fmoc-D-phenylalanine is a derivative of D-phenylalanine, an amino acid that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a 4-ethyl group attached to the nitrogen of the phenylalanine backbone, with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during peptide assembly. The compound can be synthesized using standard peptide coupling techniques, often involving the activation of carboxylic acids and coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily associated with its role in modulating protein interactions and influencing cellular pathways. Research indicates that derivatives of D-phenylalanine can act as positive allosteric modulators (PAMs) for various proteins, enhancing their activity by stabilizing specific conformations .

- Positive Allosteric Modulation : Similar compounds have shown the ability to modulate protein interactions, leading to enhanced cellular efficacy in therapeutic contexts. For instance, compounds that mimic D-phenylalanine have been noted for their ability to enhance binding affinities to target proteins, which is crucial in drug design .

- Peptidomimetic Properties : The incorporation of bulky substituents like the Fmoc group increases lipophilicity, which correlates with improved cellular uptake and efficacy in biological assays . This lipophilicity can significantly affect the pharmacokinetics and bioavailability of peptide-based therapeutics.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Antiproliferative Activity : A study on peptoid derivatives similar to this compound demonstrated significant antiproliferative effects on cancer cell lines, indicating potential applications in oncology . These findings suggest that modifications in the amino acid structure can lead to enhanced therapeutic properties.

- LPS Neutralization : In research focused on lipopolysaccharide (LPS) neutralizers, compounds derived from D-phenylalanine exhibited promising results in reducing inflammatory responses in vitro. The IC50 values indicated effective neutralization capabilities, suggesting potential applications in treating sepsis and other inflammatory conditions .

Data Tables

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Positive allosteric modulation |

| UNC4976 | Enhances CBX7 binding | 3.207 | Inhibits H3K27me3 recruitment |

| LPS Neutralizer A | Reduces TNF-α production | TBD | Neutralizes bacterial endotoxins |

Propiedades

IUPAC Name |

(2R)-3-(4-ethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-2-17-11-13-18(14-12-17)15-24(25(28)29)27-26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPZEBLFFWXVTL-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.